REACTION_SMILES
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[CH2:18]([CH3:19])[O:20][CH:21]([CH2:22][Br:23])[O:24][CH2:25][CH3:26].[CH3:12][C:13]([CH3:14])([O-:15])[CH3:16].[CH3:28][S:29](=[O:30])[CH3:31].[ClH:27].[K+:17].[O:1]=[C:2]1[NH:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[C:10]1=[O:11]>>[O:1]=[C:2]1[N:3]([CH2:22][CH:21]([O:20][CH2:18][CH3:19])[O:24][CH2:25][CH3:26])[c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[C:10]1=[O:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(CBr)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1Nc2ccccc2C1=O
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Name
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Type
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product
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Smiles
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CCOC(CN1C(=O)C(=O)c2ccccc21)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |